4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)-
Overview
Description
“4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)-” is a chemical compound with the molecular formula C12H11NO5 . It is also known by other names such as Benzyl (S)-2,5-dioxooxazolidine-4-acetate and (S)-Benzyl 2- (2,5-dioxooxazolidin-4-yl)acetate .
Molecular Structure Analysis
The molecular weight of this compound is 249.22 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C12H11NO5/c14-10 (6-9-11 (15)18-12 (16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,13,16)/t9-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.22 g/mol and a computed XLogP3-AA value of 0.9 . The density of the compound is 1.332g/cm3 .Scientific Research Applications
Synthesis and Conformational Analysis
4(S)-oxazolidineacetic acid, 2-oxo benzyl ester (D-Oxac-OBn) was synthesized from L-Asp-OH. This process involved microwave irradiation and the use of caesium carbonate as a base. The synthesis and IR and 1H NMR conformational analysis of related tetramers in solution were also reported, highlighting its utility in detailed molecular studies (Luppi, Villa, & Tomasini, 2003).
Selective Protection in Peptide Synthesis
(S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid was used for the selective protection of side-chain carboxyl groups of α-aminodicarboxylic acids, facilitating the synthesis of β-aspartyl and γ-glutamyl peptides. This demonstrates its role in peptide synthesis, allowing for controlled chemical reactions in complex organic compounds (Itoh, 1969).
Pharmaceutical Applications
A derivative, 2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester, was synthesized and used in the preparation of D-ribo-phytosphingosine, indicating its role in complex pharmaceutical compound synthesis (Lombardo et al., 2006).
Synthesis of Oxazole Derivatives
4-Oxazolidineacetic acid derivatives were involved in reactions to produce oxazole-4-carboxylic acid esters, showcasing its utility in synthesizing structurally diverse organic compounds, including aromatic, heterocyclic, and amino acid derivatives (Tormyshev et al., 2006).
Enantiomeric Separation in Analytical Chemistry
In analytical chemistry, the enantiomeric purity of related compounds was determined using chromatographic methods, illustrating its importance in the quality control of pharmaceutical agents (Ravikumar et al., 2009).
Fungicide Synthesis
Derivatives of 4-oxazolidineacetic acid were synthesized and structurally related to fungicides like Famoxadone and Chlozolinate, indicating its application in the development of agricultural chemicals (Kurz & Geffken, 1999).
Mechanism of Action
properties
IUPAC Name |
benzyl 2-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPTEJAZIWFHH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H]2C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13590-42-6 | |
Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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